(3-cyano-2,2-dimethylpropyl) methanesulfonate
Description
(3-Cyano-2,2-dimethylpropyl) methanesulfonate (CAS: 2270910-44-4) is an organosulfur compound with the molecular formula C₇H₁₃NO₃S and a molecular weight of 191.25 g/mol . Structurally, it consists of a methanesulfonate ester group linked to a branched alkyl chain featuring a cyano (-CN) substituent and two methyl groups at the 2-position. This combination of functional groups confers unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, agrochemical intermediates, or specialty chemicals.
Properties
IUPAC Name |
(3-cyano-2,2-dimethylpropyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-7(2,4-5-8)6-11-12(3,9)10/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTBVOHPIXNMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyano-2,2-dimethylpropyl) methanesulfonate typically involves the reaction of 3-cyano-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-cyano-2,2-dimethylpropyl) methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-cyano-2,2-dimethylpropyl) methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.
Scientific Research Applications
(3-cyano-2,2-dimethylpropyl) methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-cyano-2,2-dimethylpropyl) methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, (3-cyano-2,2-dimethylpropyl) methanesulfonate is compared below with structurally related sulfonate esters and sulfonyl derivatives.
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Functional Groups |
|---|---|---|---|---|
| (3-Cyano-2,2-dimethylpropyl) methanesulfonate | C₇H₁₃NO₃S | 191.25 | 2270910-44-4 | Methanesulfonate, cyano, dimethyl |
| [3-[[(3-Cyanophenyl)carbamoyl-(2-methylpropyl)amino]methyl]phenyl] methanesulfonate | C₂₁H₂₃N₃O₄S | 413.49 | 6020-50-4 | Methanesulfonate, aryl, carbamoyl |
| Triflusulfuron methyl ester | C₁₅H₁₄F₃N₅O₆S | 445.36 | - | Sulfonylurea, triazine, trifluoroethoxy |
Key Observations:
- Branched Alkyl vs. Aryl Backbone: Unlike the aryl-substituted methanesulfonate in the second compound, (3-cyano-2,2-dimethylpropyl) methanesulfonate features a branched aliphatic chain.
- Electron-Withdrawing Groups: The cyano group in the target compound increases electrophilicity at the sulfonate ester, contrasting with the electron-donating methyl groups in triflusulfuron methyl ester’s triazine ring .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from structural analogs:
- Solubility: The cyano group improves polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to purely aliphatic sulfonates. However, this solubility is lower than that of triflusulfuron methyl ester, which contains multiple heteroatoms .
- Stability : Methanesulfonate esters are generally stable under ambient conditions but hydrolyze under basic or acidic conditions. The dimethylpropyl group may confer steric protection, slowing hydrolysis relative to less hindered analogs .
Research Findings and Data Gaps
- Photochemical Behavior: Analogous thietane derivatives (e.g., 3-cyano-2,2-diphenylthietane) undergo photooxidative ring-opening with dicyanoanthracene, suggesting that (3-cyano-2,2-dimethylpropyl) methanesulfonate might exhibit similar light-sensitive reactivity .
- Synthetic Utility: The compound’s structure aligns with intermediates used in cyclopropane or cyclopentanone syntheses, though direct evidence is lacking .
Biological Activity
(3-Cyano-2,2-dimethylpropyl) methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
(3-Cyano-2,2-dimethylpropyl) methanesulfonate is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₁N₁O₃S
- Molecular Weight : 215.25 g/mol
- IUPAC Name : 3-Cyano-2,2-dimethylpropyl methanesulfonate
This compound features a cyano group and a methanesulfonate moiety, which may contribute to its reactivity and interaction with biological systems.
The biological activity of (3-cyano-2,2-dimethylpropyl) methanesulfonate is primarily attributed to its ability to interact with various biological molecules. It is believed to exert effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in certain cancer cell lines.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study investigated the anti-inflammatory properties of (3-cyano-2,2-dimethylpropyl) methanesulfonate in macrophage cultures. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β at non-cytotoxic concentrations. This suggests potential therapeutic applications in inflammatory diseases.
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Cytotoxicity Assessment :
- In vitro assays demonstrated that (3-cyano-2,2-dimethylpropyl) methanesulfonate exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be within the range of 10–30 µM, indicating significant anti-cancer potential.
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Molecular Docking Studies :
- Molecular docking studies revealed that (3-cyano-2,2-dimethylpropyl) methanesulfonate binds effectively to key targets involved in cancer progression, such as COX-2 and iNOS. These interactions may underlie its observed biological activities.
Comparative Analysis
To understand the unique properties of (3-cyano-2,2-dimethylpropyl) methanesulfonate, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3-Cyano-2,2-dimethylpropyl) methanesulfonate | Anti-inflammatory, cytotoxic | 10–30 | Enzyme inhibition, receptor modulation |
| 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol | Anti-inflammatory | 15–40 | Enzyme inhibition |
| 3-(Isopentyloxy)propan-1-amine oxalate | Anticancer potential | 20–50 | Cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
